Emtricitabine Sulfone: A Comprehensive Technical Overview of its Core Chemical Properties
Emtricitabine Sulfone: A Comprehensive Technical Overview of its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental chemical properties of Emtricitabine Sulfone, a key metabolite of the antiretroviral drug Emtricitabine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
Emtricitabine Sulfone is the fully oxidized metabolite of Emtricitabine, formed through the oxidation of the sulfur atom in the oxathiolane ring. While it is primarily considered an impurity or a reference standard in pharmaceutical preparations, understanding its chemical characteristics is crucial for comprehensive drug stability and metabolism studies.
Quantitative Data Summary
The following table summarizes the known basic chemical properties of Emtricitabine Sulfone. It is important to note that while the fundamental identifiers are well-established, extensive experimental data on its physicochemical properties are not widely available in the public domain.
| Property | Value | Source |
| CAS Number | 1161846-23-6 | [1][2] |
| Molecular Formula | C₈H₁₀FN₃O₅S | [1][2] |
| Molecular Weight | 279.2 g/mol | [2] |
Due to the limited availability of experimental data for Emtricitabine Sulfone, the following table presents the corresponding properties of the parent drug, Emtricitabine, for comparative reference.
| Property | Value (for Emtricitabine) | Source |
| Melting Point | 136-140 °C | [3][4] |
| Boiling Point | 443.28 °C (Predicted) | [3] |
| Water Solubility | 112 mg/mL at 25 °C | [3] |
| pKa | 2.65 (Amine) | [3] |
| LogP | -0.43 | [3] |
Metabolic Pathway of Emtricitabine
Emtricitabine undergoes metabolic transformation in the body. A key pathway involves the oxidation of the sulfide group in the oxathiolane ring. This process leads to the formation of Emtricitabine Sulfoxide as an intermediate metabolite, which can be further oxidized to Emtricitabine Sulfone.[5] Understanding this pathway is critical for evaluating the drug's pharmacokinetic profile and identifying potential metabolites.
Caption: Metabolic pathway of Emtricitabine to its sulfoxide and sulfone metabolites.
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid Emtricitabine Sulfone transitions to a liquid state.
Methodology:
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A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or an oil bath) along with a calibrated thermometer.
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The sample is heated slowly and at a controlled rate.
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The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of Emtricitabine Sulfone in water at a specific temperature.
Methodology:
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An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.
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The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, the suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.
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The concentration of the dissolved solute in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of Emtricitabine Sulfone.
Methodology:
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A known concentration of the compound is dissolved in a suitable solvent (usually water or a co-solvent system).
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The solution is titrated with a standardized solution of a strong acid or strong base.
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The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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A titration curve (pH versus volume of titrant added) is generated. The pKa can be determined from the pH at the half-equivalence point(s) of the titration.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of Emtricitabine Sulfone between n-octanol and water.
Methodology:
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A solution of the compound is prepared in either n-octanol or water.
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Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.
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The flask is sealed and shaken vigorously to allow for partitioning of the solute between the two phases.
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The mixture is then centrifuged to ensure complete separation of the two immiscible layers.
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The concentration of the compound in both the n-octanol and the aqueous layers is determined using an appropriate analytical method (e.g., HPLC-UV).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties discussed.
Caption: A logical workflow for determining key physicochemical properties of a compound.
